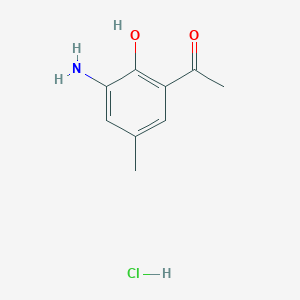

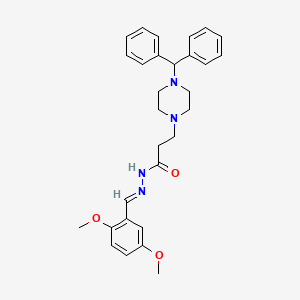

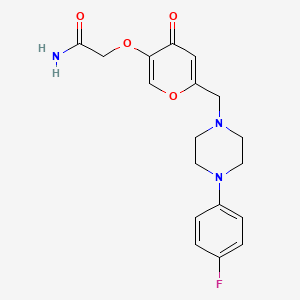

2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine

Vue d'ensemble

Description

2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine, also known as EPTB, is a widely used chemical compound in scientific research. It is a derivative of the widely studied benzotriazole family of compounds and is used for a variety of research applications. EPTB has been studied for its ability to act as a ligand, a catalyst, and an inhibitor in various biochemical reactions.

Applications De Recherche Scientifique

2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine has been used in a variety of scientific research applications. It has been used as a ligand for the immobilization of enzymes and for the synthesis of polymers. This compound has also been used as a catalyst for the synthesis of polymers, as well as for the synthesis of polysaccharides. Additionally, this compound has been used as an inhibitor in the synthesis of polymers, as well as in the synthesis of polysaccharides.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .

Mode of Action

It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . These interactions can lead to conformational changes in the target proteins, altering their activity and resulting in downstream effects .

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

The compound’s ethoxyphenyl and benzotriazol groups suggest it may be lipophilic, which could influence its absorption and distribution within the body .

Result of Action

Similar compounds have been found to exert a range of effects, including modulation of enzyme activity, alteration of cell signaling pathways, and influence on gene expression .

Action Environment

The action, efficacy, and stability of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine can be influenced by various environmental factors. These may include temperature, pH, and the presence of other molecules or ions in the environment .

Avantages Et Limitations Des Expériences En Laboratoire

2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its low cost and ease of synthesis. Additionally, this compound is a relatively stable compound, making it suitable for long-term storage. However, this compound is also prone to hydrolysis and oxidation, which can limit its effectiveness in certain experiments. Furthermore, this compound is insoluble in water, which can make it difficult to use in aqueous solutions.

Orientations Futures

The potential applications of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine are still being explored, and there are a number of future directions that could be pursued. One of the main areas of research is the development of new methods for the synthesis and purification of this compound. Additionally, researchers are exploring the potential of this compound for use in drug delivery systems, as well as for the development of new catalysts and inhibitors. Finally, researchers are investigating the possibility of using this compound for the synthesis of polysaccharides and other polymers.

Méthodes De Synthèse

2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine is synthesized through a process of nucleophilic substitution, which involves the replacement of a leaving group with a nucleophile. The most common method of synthesis involves the reaction of 4-ethoxyphenol with sodium azide in aqueous solution. This reaction produces a mixture of N-substituted and N,N-disubstituted benzotriazoles. The desired product, this compound, is then isolated from this mixture through a series of chromatographic and crystallization techniques.

Propriétés

IUPAC Name |

2-(4-ethoxyphenyl)benzotriazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O/c1-2-19-12-6-4-11(5-7-12)18-16-13-8-3-10(15)9-14(13)17-18/h3-9H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOYWDAMLRGLRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101323660 | |

| Record name | 2-(4-ethoxyphenyl)benzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642754 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

293737-90-3 | |

| Record name | 2-(4-ethoxyphenyl)benzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1-Difluoro-5-azaspiro[2.4]heptan-4-one](/img/structure/B2903371.png)

![N-(3-chloro-4-methoxyphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2903375.png)

![tert-Butyl [4-(4-chlorophenyl)piperidin-4-yl]methylcarbamate](/img/structure/B2903377.png)

![N-(cyanomethyl)-N-cyclopropyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxamide](/img/structure/B2903384.png)

![5-((4-Ethoxy-3-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2903393.png)